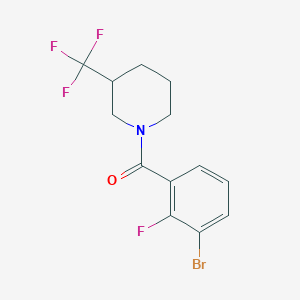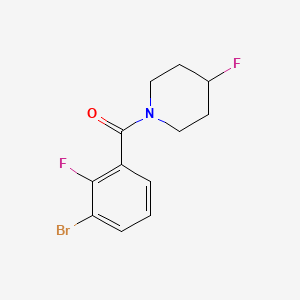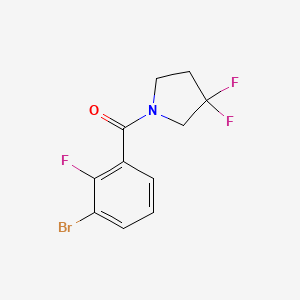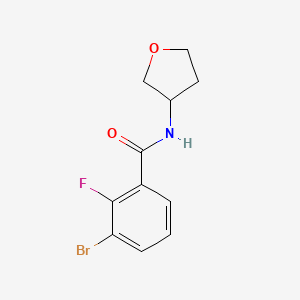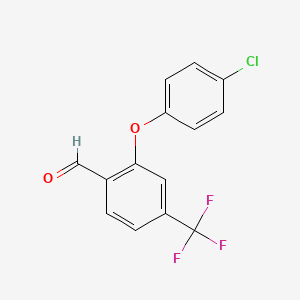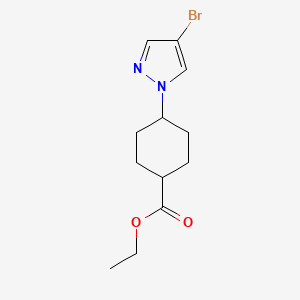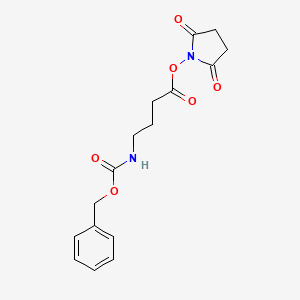
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate is a compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a benzyloxycarbonylamino group and a pyrrolidinyl ester. It is often used in organic synthesis and has applications in medicinal chemistry and bioconjugation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate typically involves the reaction of 4-benzyloxycarbonylamino-butyric acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of 4-benzyloxycarbonylamino-butyric acid and N-hydroxysuccinimide.
Reduction: Formation of 4-benzyloxycarbonylamino-butanol.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a linker in bioconjugation reactions.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in the development of drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate involves its ability to react with nucleophiles, such as amines, to form stable amide bonds. This reactivity is primarily due to the presence of the N-hydroxysuccinimide ester group, which is a good leaving group. The compound can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules in biological systems .
相似化合物的比较
Similar Compounds
N-Hydroxysuccinimide (NHS) Esters: These compounds share the NHS ester functional group and are used in similar bioconjugation reactions.
Benzyloxycarbonyl (Cbz) Derivatives: Compounds with the Cbz protecting group are used in peptide synthesis and other organic reactions.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate is unique due to its combination of the Cbz protecting group and the NHS ester. This dual functionality allows it to be used in a wide range of chemical and biological applications, making it a versatile tool in research and industry .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6/c19-13-8-9-14(20)18(13)24-15(21)7-4-10-17-16(22)23-11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCPGKZJPXPCCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
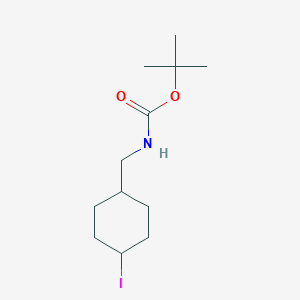
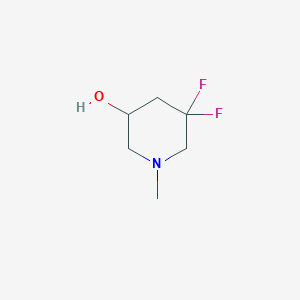
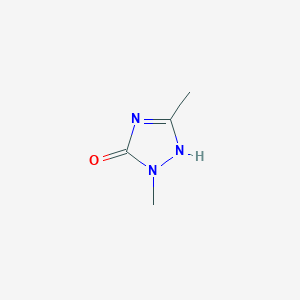

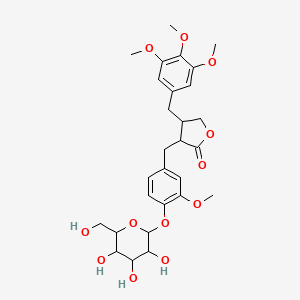
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B8255408.png)

